phosphanium chloride CAS No. 82259-17-4](/img/structure/B14412765.png)
[1-(Methylsulfanyl)ethenyl](triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfanyl)ethenylphosphanium chloride: is an organophosphorus compound that features a phosphonium center bonded to a triphenyl group and a methylsulfanyl-ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)ethenylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with methylsulfanyl-ethenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 1-(Methylsulfanyl)ethenylphosphanium chloride may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-(Methylsulfanyl)ethenylphosphanium chloride can undergo oxidation reactions, where the sulfur atom in the methylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also participate in reduction reactions, particularly involving the phosphonium center.
Substitution: Nucleophilic substitution reactions can occur at the phosphonium center, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phosphonium derivatives.
Substitution: Various substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: 1-(Methylsulfanyl)ethenylphosphanium chloride can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biology:
Biochemical Probes: The compound can be used to study biochemical pathways involving sulfur and phosphorus atoms.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-(Methylsulfanyl)ethenylphosphanium chloride exerts its effects involves interactions at the molecular level. The phosphonium center can interact with various molecular targets, influencing biochemical pathways. The methylsulfanyl group can undergo oxidation or reduction, leading to changes in the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Triphenylphosphine: A common phosphine ligand used in various chemical reactions.
Methylsulfanyl-ethenyl derivatives: Compounds with similar functional groups but different substituents.
Uniqueness:
Combination of Functional Groups: The presence of both a phosphonium center and a methylsulfanyl-ethenyl group makes 1-(Methylsulfanyl)ethenylphosphanium chloride unique, offering a combination of reactivity and stability not found in many other compounds.
Versatility: Its ability to participate in a wide range of chemical reactions and applications in different fields highlights its versatility.
Propiedades
Número CAS |
82259-17-4 |
|---|---|
Fórmula molecular |
C21H20ClPS |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
1-methylsulfanylethenyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C21H20PS.ClH/c1-18(23-2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,1H2,2H3;1H/q+1;/p-1 |
Clave InChI |
FWPDROZPLXLRKE-UHFFFAOYSA-M |
SMILES canónico |
CSC(=C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)

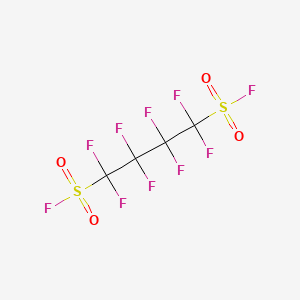
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
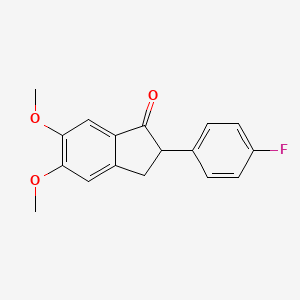

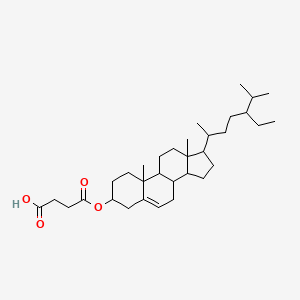
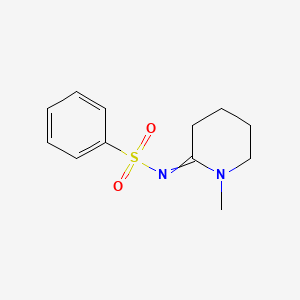
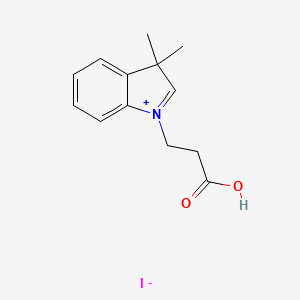
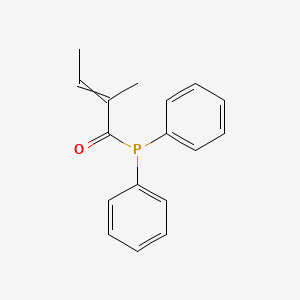
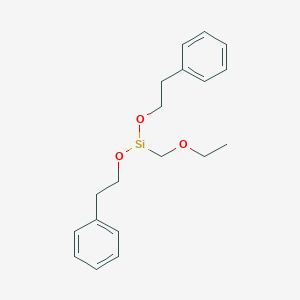
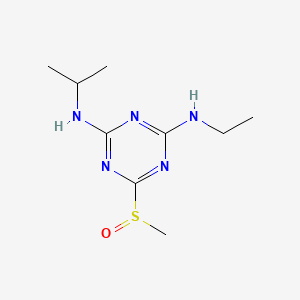
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
